

Permabond 910 chemical composition and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Permabond 910	
Cat. No.:	B1167610	Get Quote

An In-depth Technical Guide to Permabond 910

For Researchers, Scientists, and Professionals in Advanced Material Applications

This technical guide provides a comprehensive overview of **Permabond 910**, the original 100% methyl cyanoacrylate instant adhesive.[1][2][3] It is designed for professionals who require a deep understanding of its chemical composition, physical properties, and bonding characteristics for demanding applications.

Chemical Composition

Permabond 910 is a single-part, solvent-free adhesive consisting primarily of Methyl 2-cyanoacrylate (CAS No. 137-05-3).[1][4][5] This monomer is the key reactive component. While the full formulation is proprietary, Safety Data Sheets (SDS) indicate it comprises 60-100% Methyl 2-cyanoacrylate.[5][6] The adhesive is colorless and has a pungent, irritating odor.[4]

Component	Chemical Name	CAS Number	Concentration
Primary Monomer	Methyl 2- cyanoacrylate (Mecrylate)	137-05-3	60 - 100%

Table 1: Primary Chemical Composition of **Permabond 910**.[5][6]

Curing Mechanism: Anionic Polymerization

Permabond 910 cures through a rapid anionic polymerization process.[7][8] The reaction is initiated by weak bases, such as the ambient moisture present on virtually all surfaces.[3][7] This process allows for extremely fast bonding without the need for mixing, heat, or catalysts. [1][7]

- Initiation: A nucleophile, typically a hydroxide ion (H₂O), attacks the electron-deficient carbon-carbon double bond of the methyl cyanoacrylate monomer.
- Propagation: This forms a carbanion, which then rapidly attacks another monomer, propagating a polymer chain.
- Termination: The reaction continues until the monomer is consumed or the growing chain reacts with an impurity.

This rapid polymerization generates heat (an exothermic reaction) and creates a strong, durable thermoplastic polymer.[4][6]

Caption: Anionic polymerization of methyl cyanoacrylate initiated by surface moisture.

Physical and Chemical Properties

The properties of both the uncured liquid adhesive and the final cured polymer are critical for application success.

Property	Value	Notes
Chemical Composition	Methyl cyanoacrylate	[1]
Appearance	Colorless Liquid	[1][4]
Viscosity @ 25°C	70 - 90 mPa·s (cP)	Low viscosity for wicking into tight gaps.[1][9]
Specific Gravity	1.1	[1]
Flash Point	80°C – 93°C (176°F - 199.94°F)	[4]
Vapor Pressure	~0.6 mbar @ 25°C	[4][10]
VOC Content	<20 g/L	[4]

Table 2: Physical and Chemical Properties of Uncured **Permabond 910**.[1][4][9][10]

Cure speed is influenced by the substrate, ambient humidity, and the size of the gap between components.[1][7]

Property	Value	Notes
Fixture Time	10 - 15 seconds	On steel, Buna-N rubber, and phenolic substrates.[11]
Full Cure Time	24 hours	Required to develop maximum bond strength.[9][11]
Gap Fill	0.15 mm (0.006 in)	Maximum recommended gap for optimal performance.[11]

Table 3: Typical Curing Properties.[9][11]

Once fully cured, **Permabond 910** forms a rigid, high-strength thermoplastic.

Property	Value	Test Standard
Mechanical		
Shear Strength (Steel)	23 - 29 N/mm² (3300 - 4200 psi)	ISO 4587
Shear Strength (Aluminum)	13 - 15 N/mm² (1900 - 2200 psi)	ISO 4587
Shear Strength (Brass)	21 N/mm² (3000 psi)	ISO 4587
Impact Strength	3 - 5 kJ/m² (1.4 - 2.4 ft-lb/in²)	ASTM D-950
Hardness	85 Shore D	[9]
Thermal		
Service Temperature Range	-55°C to 82°C (-65°F to 180°F)	[11]
Short-Term Exposure	Up to 150°C (300°F)	[7]
Electrical		
Dielectric Strength	25 kV/mm	[9]

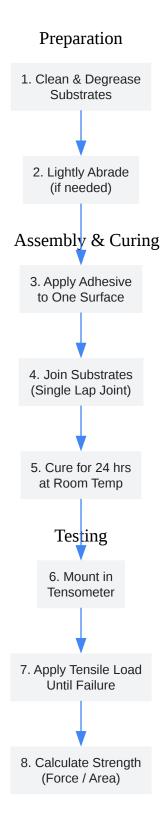
Table 4: Typical Performance of Cured **Permabond 910**.[7][9][11]

Experimental Protocols and Methodologies

The performance data cited for **Permabond 910** is determined using standardized testing protocols to ensure reproducibility and comparability.

This protocol determines the shear strength of an adhesive on a single-lap-joint specimen.

- Substrate Preparation: Metal substrates (e.g., mild steel, aluminum) are cleaned and degreased, often with a solvent like isopropanol or acetone.[3] For some metals like aluminum and copper, light abrasion is used to remove the oxide layer.[1][3]
- Adhesive Application: The adhesive is applied sparingly to one of the prepared surfaces.[1]



- Assembly: The second substrate is joined to the first, creating a defined overlap area.
 Sufficient pressure is applied to ensure a thin, uniform bond line.[1][3]
- Curing: The assembled specimen is allowed to cure at room temperature for 24 hours to achieve full strength.[7][11]
- Testing: The specimen is mounted in a tensometer, and a tensile force is applied parallel to the bond plane until failure. The shear strength is calculated by dividing the maximum load by the bond area.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. permabond.com [permabond.com]
- 2. chemical-concepts.com [chemical-concepts.com]
- 3. permabond.com [permabond.com]
- 4. exdron.co.il [exdron.co.il]
- 5. dhpsupply.com [dhpsupply.com]
- 6. thenamethatsticks.com [thenamethatsticks.com]
- 7. permabondllc.com [permabondllc.com]
- 8. Methyl 2-Cyanoacrylate|High-Purity Research Adhesive [benchchem.com]
- 9. eis-inc.com [eis-inc.com]
- 10. permabond.com [permabond.com]
- 11. chemical-concepts.com [chemical-concepts.com]
- To cite this document: BenchChem. [Permabond 910 chemical composition and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167610#permabond-910-chemical-composition-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com